6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid
Overview
Description
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid is a synthetic compound belonging to the spirocyclic family of compounds. It is characterized by its unique spiro structure, which consists of a spiro junction connecting two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro junction.
Introduction of the tert-pentyl group: The tert-pentyl group is introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-tert-Butyl-spiro[2.5]octane-1-carboxylic acid: Similar in structure but with a tert-butyl group instead of a tert-pentyl group.
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxa-azaspiro structure with a tert-butyl group.
Uniqueness
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid stands out due to its unique tert-pentyl group, which can impart different physicochemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(2-methylbutan-2-yl)spiro[2.5]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-4-13(2,3)10-5-7-14(8-6-10)9-11(14)12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYSPOFCPBDMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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